molecular formula C15H30OSi B14433118 Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- CAS No. 80522-46-9

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-

Cat. No.: B14433118
CAS No.: 80522-46-9
M. Wt: 254.48 g/mol
InChI Key: HVKQSZIDEAGKOU-UHFFFAOYSA-N
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Description

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-: is a chemical compound with the molecular formula C15H30OSi It is a derivative of silane, where the silicon atom is bonded to three isopropyl groups and one 1-cyclohexen-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- typically involves the reaction of 1-cyclohexen-1-ol with tris(1-methylethyl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

1-cyclohexen-1-ol+tris(1-methylethyl)silanecatalystSilane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-\text{1-cyclohexen-1-ol} + \text{tris(1-methylethyl)silane} \xrightarrow{\text{catalyst}} \text{Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-} 1-cyclohexen-1-ol+tris(1-methylethyl)silanecatalyst​Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening for catalysts and reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The compound can undergo substitution reactions where the 1-cyclohexen-1-yloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silane derivatives.

Scientific Research Applications

Chemistry

In chemistry, Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as an intermediate in the preparation of siloxanes and silanols, which are important in materials science and catalysis.

Biology

In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is explored for its potential use in developing new therapeutic agents. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug design and development.

Industry

In the industrial sector, this compound is used in the production of advanced materials such as coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- involves its interaction with molecular targets through its functional groups. The 1-cyclohexen-1-yloxy group can participate in various chemical reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity. The silicon atom can form stable bonds with other elements, contributing to the compound’s stability and versatility.

Comparison with Similar Compounds

Similar Compounds

    1-(Trimethylsiloxy)cyclohexene: Similar in structure but with trimethylsilyl groups instead of isopropyl groups.

    (1-Cyclohexen-1-ylethynyl)trimethylsilane: Contains an ethynyl group instead of the 1-cyclohexen-1-yloxy group.

    Tris(trimethylsilyl)silane: Lacks the 1-cyclohexen-1-yloxy group, having only trimethylsilyl groups.

Uniqueness

Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is unique due to the presence of the 1-cyclohexen-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

80522-46-9

Molecular Formula

C15H30OSi

Molecular Weight

254.48 g/mol

IUPAC Name

cyclohexen-1-yloxy-tri(propan-2-yl)silane

InChI

InChI=1S/C15H30OSi/c1-12(2)17(13(3)4,14(5)6)16-15-10-8-7-9-11-15/h10,12-14H,7-9,11H2,1-6H3

InChI Key

HVKQSZIDEAGKOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CCCCC1

Origin of Product

United States

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